An In-depth Technical Guide to 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol
An In-depth Technical Guide to 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol
Introduction: Situating a Versatile Scaffold in Modern Chemistry
2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol is a substituted aminopyridine that merges several key pharmacophores into a single, versatile molecule: a 2-aminopyridine core, a tertiary amine linkage, and a primary alcohol. The aminopyridine moiety is a privileged structure in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. Its presence suggests potential applications as a key intermediate or building block in the synthesis of targeted therapeutics, particularly in areas like kinase inhibition and receptor modulation.[1] The amino alcohol portion of the molecule can enhance solubility and provide a handle for further chemical modification or metabolic processing in a biological system.[2]
This guide provides a comprehensive overview of the core chemical properties, synthesis, analysis, and handling of this compound, designed to equip researchers with the foundational knowledge required for its effective application in a laboratory setting.
Part 1: Core Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated physical constants. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate methods for its handling and storage.
Chemical Structure
The molecule consists of a pyridine ring substituted at the 6-position with an amino group and at the 3-position with a methylamino ethanol group.
Caption: Chemical structure of 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol.
Physicochemical Data Summary
The following table consolidates the key identifiers and properties for this compound, sourced from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethanol | [3] |
| Synonyms | 2-Amino-5-[N-(2-hydroxyethyl)-N-methylamino]pyridine | [3] |
| CAS Number | 884343-12-8 | [3][4] |
| Molecular Formula | C₈H₁₃N₃O | [3] |
| Molecular Weight | 167.21 g/mol | |
| Physical Form | Oil | |
| Purity | Typically ≥95% | |
| InChI Key | XHAHWJKEJRHFHD-UHFFFAOYSA-N | |
| Storage Temperature | 4°C |
Part 2: Synthesis Strategy and Experimental Protocol
While multiple synthetic routes can be envisioned, a common and effective strategy for constructing this molecule involves the nucleophilic aromatic substitution (SNAr) of a suitably functionalized pyridine ring with 2-(methylamino)ethanol.
Mechanistic Rationale
The chosen synthetic pathway hinges on the reaction between a pyridine ring activated for nucleophilic attack and the secondary amine of 2-(methylamino)ethanol. A common precursor is a 5-halopyridin-2-amine (e.g., 5-bromo-2-aminopyridine). The halogen at the 3- or 5-position of the pyridine ring is susceptible to displacement by nucleophiles, particularly when catalyzed by a suitable metal catalyst system (e.g., palladium or copper). The base is crucial for deprotonating the secondary amine of 2-(methylamino)ethanol, thereby increasing its nucleophilicity to facilitate the substitution reaction. The choice of a high-boiling point polar aprotic solvent like DMF or DMSO helps to solubilize the reactants and allows the reaction to be conducted at elevated temperatures to drive it to completion.
Proposed Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard cross-coupling methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent batches.
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Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq), 2-(methylamino)ethanol (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable ligand like Xantphos (0.1 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous dioxane or toluene via syringe to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the limiting reagent).
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Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to isolate the pure product.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical chemistry is paramount to verify the structural integrity and purity of the synthesized compound.[5] A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
Standard Analytical Workflow
Caption: A standard workflow for the analytical validation of the compound.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is the primary tool for structural elucidation. Expected signals would include:
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Aromatic protons on the pyridine ring, showing characteristic coupling patterns.
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A singlet for the N-methyl group.
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Triplets for the two methylene (-CH₂-) groups of the ethanol fragment.
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A broad singlet for the primary amine (-NH₂) protons.
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A signal for the hydroxyl (-OH) proton, which may be broad and exchangeable with D₂O.
-
-
¹³C NMR: Provides information on the carbon skeleton, confirming the number and type of carbon atoms present.
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-
Mass Spectrometry (MS):
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Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition (C₈H₁₃N₃O).[6]
-
-
High-Performance Liquid Chromatography (HPLC):
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Essential for determining the purity of the compound. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid. Detection is commonly performed using a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., ~254 nm).
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Part 4: Applications in Research and Drug Development
The structural motifs within 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol make it a valuable building block for drug discovery.
-
Scaffold for Kinase Inhibitors: The 2-aminopyridine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This compound provides a pre-functionalized scaffold that can be elaborated to target the ATP-binding site of various kinases.
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Intermediate for Bioactive Molecules: It can serve as a precursor for more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester formation to attach other fragments. The primary amine on the pyridine ring can be acylated, alkylated, or used in coupling reactions to build molecular diversity.
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Prodrug Development: The hydroxyl group offers a site for creating prodrugs, where a promoiety could be attached to improve pharmacokinetic properties like solubility or cell permeability.[7]
While specific published applications for this exact molecule are not widespread, its structural relatives are common in patents and literature related to the development of inhibitors for MPO, kinases, and other enzymes.[1]
Part 5: Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. The following information is synthesized from safety data sheets for structurally related amino alcohols and pyridines.
Hazard Identification
Based on its functional groups, the compound is expected to have the following hazard profile:
-
Acute Toxicity: Harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Pictograms: GHS07 (Exclamation Mark) Signal Word: Warning
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment:
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store at recommended temperatures (e.g., 2-8°C) under an inert atmosphere for long-term stability.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[9]
References
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BLDpharm. 884343-12-8|2-((6-Aminopyridin-3-yl)(methyl)amino)ethanol.
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CymitQuimica. 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol.
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Fisher Scientific. SAFETY DATA SHEET for 6-Amino-1-hexanol.
-
Fisher Scientific. SAFETY DATA SHEET for 2-(Ethylamino)ethanol.
-
Fisher Scientific. SAFETY DATA SHEET for 2-Aminoethanol.
-
Fisher Scientific. SAFETY DATA SHEET for 3-Methyl-1-butanol.
-
Fluorochem. 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol.
-
PubChem. 2-Amino-1-[6-(dimethylamino)pyridin-3-yl]ethan-1-ol.
-
Fisher Scientific. SAFETY DATA SHEET for L-2-Amino-3-methylbutan-1-ol.
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The Good Scents Company. methyl ethanol amine, 109-83-1.
-
Sigma-Aldrich. (6-Aminopyridin-3-yl)methanol.
-
PubChem. 2-(6-Chloropyridin-3-yl)ethan-1-ol.
-
Sigma-Aldrich. 2-[(6-aminopyridin-3-yl)(methyl)amino]ethan-1-ol.
-
Santa Cruz Biotechnology. 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol.
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
-
Discovery - the University of Dundee Research Portal. Amino Alcohols as Potential Antibiotic and Antifungal Leads.
-
PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor.
-
International Journal of Pharmaceutical Sciences. Pro-Drug Development.
-
PubMed. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.
Sources
- 1. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 884343-12-8|2-((6-Aminopyridin-3-yl)(methyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 5. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. fishersci.com [fishersci.com]
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